3-Pyridylmalononitrile
Description
Contextualization within Pyridine (B92270) and Malononitrile (B47326) Chemistry
3-Pyridylmalononitrile is a chemical compound that integrates two key structural motifs: a pyridine ring and a malononitrile group. The pyridine component is a six-membered aromatic heterocycle containing a nitrogen atom, which imparts basicity and unique electronic characteristics to the molecule. Pyridine and its derivatives are fundamental building blocks in organic chemistry, frequently appearing in natural products and pharmaceuticals.
The malononitrile group, characterized by a methylene (B1212753) bridge flanked by two cyano (-CN) groups, is known for the high acidity of its methylene protons. This feature makes malononitrile a highly reactive species and a versatile reagent in a multitude of chemical reactions, particularly those involving the formation of new carbon-carbon bonds.
Significance as a Precursor in Advanced Chemical Synthesis
The primary significance of this compound in the field of chemistry lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity makes it a valuable starting material for constructing more complex molecular frameworks, particularly those of interest in medicinal chemistry and materials science.
This compound is frequently employed in multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. researchgate.netnih.gov MCRs are highly valued for their efficiency and atom economy, allowing for the rapid generation of molecular complexity from simple starting materials. frontiersin.org For instance, this compound can be used in reactions to produce various substituted and fused pyridine derivatives. researchgate.net
The reactivity of the malononitrile moiety allows it to participate in various condensation and cyclization reactions. One notable application is in the Gewald reaction, a process that yields highly substituted thiophenes, which are important structural motifs in many biologically active compounds. The strategic positioning of the reactive malononitrile group and the pyridine ring allows for controlled, regioselective transformations, making it a powerful tool for synthetic chemists to design and create novel molecules with specific, tailored functionalities. sigmaaldrich.comnih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molar Mass | 143.15 g/mol |
| Appearance | Solid |
| Melting Point | 148-150 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-8(5-10)7-2-1-3-11-6-7/h1-3,6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPSPNGRDIPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556455 | |
| Record name | (Pyridin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25230-06-2 | |
| Record name | (Pyridin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Pyridylmalononitrile and Its Derivatives
Direct Synthetic Routes to 3-Pyridylmalononitrile
The most common and direct method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). In the case of this compound, the reaction proceeds between 3-pyridinecarboxaldehyde (B140518) and malononitrile.
A variety of catalysts and reaction conditions have been employed to promote this transformation, including the use of microwave irradiation to accelerate the reaction. For instance, the reaction of 3-pyridinecarboxaldehyde with malononitrile in methanol (B129727) under microwave irradiation at 60°C for 30 minutes provides a straightforward route to 2-(pyridin-3-ylmethylene)malononitrile, which can be subsequently reduced to afford this compound. unifap.br The initial Knoevenagel adduct, 2-(pyridin-3-ylmethylene)malononitrile, is a key intermediate, and its formation is often the primary focus of these direct synthetic methods.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde, Malononitrile | Microwave, Methanol, 60°C, 30 min | 2-(pyridin-3-ylmethylene)malononitrile | Good | unifap.br |
| 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one, Malononitrile | DMSO, 110°C, 5 h | 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile | Not specified | mdpi.com |
Advanced Synthetic Strategies for this compound Derivatives
The derivatization of the this compound scaffold is crucial for accessing a diverse range of complex molecules. Advanced synthetic strategies, including transition metal catalysis, organocatalysis, multicomponent reactions, and various cyclization and functional group transformations, have been instrumental in this regard.
Transition Metal-Catalyzed Transformations in Derivatization
Transition metal catalysis offers powerful tools for the functionalization of pyridine-containing molecules. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comustc.edu.cn While direct cross-coupling of the this compound core is an area of ongoing research, the pyridine (B92270) nitrogen can act as a directing group to facilitate C-H activation and subsequent functionalization at positions ortho to the nitrogen. nih.gov For instance, palladium-catalyzed reactions of acetylpyridines with methyleneaziridines have been shown to produce pyridinylpyrrole derivatives, demonstrating the potential for complex scaffold construction starting from pyridine-based precursors. nih.gov The application of such methodologies to this compound could provide pathways to novel derivatives.
Organocatalysis in this compound Synthesis
Organocatalysis has emerged as a sustainable and efficient alternative to metal-based catalysis for the synthesis of chiral molecules. In the context of this compound derivatives, organocatalytic methods are particularly relevant for asymmetric synthesis. For example, the Michael addition of malononitrile to various electrophiles is a key C-C bond-forming reaction that can be rendered enantioselective using chiral organocatalysts. rsc.org Bifunctional thiourea (B124793) organocatalysts have been successfully employed in the enantioselective Michael addition of malononitrile to trans-β-nitroolefins. nih.gov This approach could be adapted to synthesize chiral derivatives of this compound by using appropriately substituted nitroolefins. Furthermore, organocatalytic multicomponent reactions can provide access to complex chiral molecules, such as tetrahydropyridines, in a single step. nih.gov
Multicomponent Reaction Approaches for Complex Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are particularly well-suited for the rapid generation of molecular diversity. A notable example is the one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation. This method has been used to synthesize highly functionalized N-alkylated pyridines. mdpi.com By employing 3-pyridinecarboxaldehyde as the aldehyde component, this reaction provides a direct route to complex pyridine scaffolds incorporating the this compound motif. The reaction is presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic/Heteroaromatic Aldehydes | Malononitrile | N-Alkyl-2-cyanoacetamides | K2CO3, EtOH, Microwave | Highly functionalized N-alkylated pyridines | mdpi.com |
Cyclization and Condensation Reactions for Scaffold Assembly
Beyond the initial Knoevenagel condensation, this compound and its derivatives can participate in a variety of cyclization and condensation reactions to construct diverse heterocyclic scaffolds.
The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds via an initial Knoevenagel condensation. wikipedia.orgchemrxiv.org By using a precursor that can generate the this compound moiety in situ or by using this compound itself, this reaction can be employed to synthesize thiophenes bearing a pyridyl substituent.
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.org The Thorpe-Ziegler modification utilizes a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.org This strategy can be applied to derivatives of this compound that contain a second nitrile group, enabling the construction of fused ring systems. The reaction mechanism involves the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the other nitrile group. mdpi.com
Strategies for Functional Group Transformations
The nitrile groups in this compound are versatile functional handles that can be transformed into a variety of other functional groups, providing access to a wide range of derivatives.
Reduction of Nitriles: The two nitrile groups can be reduced to primary amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orgscite.ai This transformation is a valuable method for the synthesis of diamine derivatives. The reaction proceeds through nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation using metal catalysts like palladium, platinum, or nickel can also be employed for this reduction. chemguide.co.uk For a more controlled reduction to an aldehyde, diisobutylaluminum hydride (DIBAL-H) can be used. youtube.com
| Starting Material | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Nitrile | LiAlH₄, then H₂O/H⁺ | Primary Amine | chemguide.co.uklibretexts.orgscite.ai |
| Nitrile | H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine | chemguide.co.uk |
| Nitrile | DIBAL-H, then H₂O/H⁺ | Aldehyde | youtube.com |
This array of synthetic methodologies highlights the importance of this compound as a versatile platform for the construction of a wide variety of complex organic molecules with potential applications in medicinal chemistry and materials science.
Stereoselective Synthesis of this compound Analogues
Achieving stereocontrol in the synthesis of this compound analogues is crucial for elucidating their structure-activity relationships and for the development of chiral materials. Methodologies to introduce chirality often rely on the use of chiral auxiliaries or asymmetric catalysis.
One established approach involves the use of chiral auxiliaries, such as Evans' oxazolidinones. researchgate.netwikipedia.org In a typical sequence, a chiral oxazolidinone is acylated with a pyridylacetic acid derivative. The resulting chiral imide can then undergo diastereoselective alkylation or other modifications at the α-position to the carbonyl group. Subsequent cleavage of the auxiliary yields the enantiomerically enriched this compound analogue. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, which directs the approach of the incoming electrophile. wikipedia.org
Table 1: Common Chiral Auxiliaries for Stereoselective Synthesis
| Chiral Auxiliary | Key Features | Typical Applications |
| Evans' Oxazolidinones | Readily available from amino acids, high diastereoselectivity in alkylations and aldol (B89426) reactions. researchgate.netwikipedia.org | Asymmetric alkylations, aldol reactions. |
| Sulfur-based Auxiliaries | Crystalline derivatives, effective in aldol reactions with N-acetyl groups. scielo.org.mx | Aldol condensations. |
| Pseudoephedrine | Can be used to prepare chiral amides that undergo diastereoselective alkylation. | Asymmetric alkylation. |
Asymmetric organocatalysis represents another powerful strategy for the enantioselective synthesis of this compound derivatives. For instance, the Michael addition of malononitrile to a suitable α,β-unsaturated precursor, such as a 3-vinylpyridine (B15099) derivative, can be rendered enantioselective by employing a chiral organocatalyst. rsc.org Cinchona alkaloid-derived catalysts, for example, can activate the Michael acceptor through hydrogen bonding and direct the nucleophilic attack of the malononitrile anion to one face of the molecule, leading to the formation of a chiral product with high enantiomeric excess. buchler-gmbh.com
The diastereoselective synthesis of more complex this compound analogues can be achieved through domino reactions. A Michael-aldol domino reaction, for instance, could be employed to construct a polysubstituted cyclohexanone (B45756) ring bearing a this compound moiety with high diastereoselectivity. nih.gov
Retrosynthetic Analysis in the Design of this compound Syntheses
Retrosynthetic analysis is an essential tool for devising logical and efficient synthetic routes to this compound and its derivatives. advancechemjournal.com The process involves mentally disconnecting the target molecule into simpler, commercially available starting materials through a series of logical bond cleavages that correspond to known chemical reactions.
A primary disconnection for this compound itself is the C-C bond between the pyridine ring and the malononitrile moiety. This leads to a pyridyl electrophile (e.g., 3-halopyridine) and a malononitrile nucleophile. The forward synthesis would then involve a nucleophilic substitution reaction, such as a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.
Figure 1: Retrosynthetic Disconnection of this compound
For more complex analogues, the retrosynthetic analysis might involve disconnections of other functionalities on the pyridine ring or on substituents attached to the malononitrile carbon. For instance, if the pyridine ring is substituted, a key disconnection might be the bond forming that substituent. Common strategies for pyridine ring synthesis, such as the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis, can be considered in the retrosynthetic plan. baranlab.org The Hantzsch synthesis, for example, would disconnect the pyridine ring into a β-dicarbonyl compound, an aldehyde, and ammonia.
The choice of disconnection strategy is guided by the availability of starting materials, the reliability of the corresponding forward reactions, and the potential for controlling stereochemistry. A well-designed retrosynthetic analysis will often reveal multiple potential synthetic routes, allowing the chemist to select the most efficient and practical approach.
Reactivity and Reaction Mechanisms Involving 3 Pyridylmalononitrile
Mechanistic Investigations of 3-Pyridylmalononitrile Reactions
Detailed mechanistic studies are crucial for understanding and predicting the behavior of this compound in chemical reactions. Such investigations often involve the characterization of transient species, determination of kinetic and thermodynamic parameters, and evaluation of catalytic effects.
The elucidation of reaction pathways for this compound often involves the identification of transient intermediates. While specific studies on this compound are not extensively detailed in the provided literature, the general principles of malononitrile (B47326) chemistry suggest that reactions could proceed through carbanionic or radical intermediates, depending on the reaction conditions. For instance, in base-catalyzed reactions, the deprotonation of the methylene (B1212753) bridge would lead to a resonance-stabilized carbanion. Spectroscopic techniques such as NMR and ESR, coupled with computational modeling, would be instrumental in characterizing these fleeting species.
Understanding the kinetic and thermodynamic parameters is fundamental to controlling the outcome of reactions involving this compound. These parameters, including activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insights into the feasibility and rate of a reaction. For instance, in a hypothetical Diels-Alder reaction, the activation energy can be determined from the slope of an Arrhenius plot. wikipedia.org The thermodynamic parameters can be calculated to understand the energy profile of the reaction. masterorganicchemistry.com A negative enthalpy of reaction would indicate an exothermic process, while the Gibbs free energy would determine the spontaneity of the reaction.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 78.472 | kJ/mol |
| Enthalpy of Activation (ΔH*) | 73.290 | kJ/mol |
| Gibbs Free Energy of Activation (ΔG*) | 80.766 | kJ/mol |
| Enthalpy of Reaction (ΔH_reaction) | -145.945 | kJ/mol |
| Entropy of Reaction (ΔS_reaction) | -29.867 | J/mol·K |
| Gibbs Free Energy of Reaction (ΔG_reaction) | -127.255 | kJ/mol |
Note: These values are illustrative and based on general data for similar reactions. wikipedia.org Specific experimental data for this compound is required for accurate representation.
Catalysis can significantly alter the reaction pathways and selectivity in reactions involving this compound. For example, the use of a Lewis acid catalyst could enhance the electrophilicity of a reaction partner, thereby accelerating the rate of a cycloaddition reaction. The choice of catalyst can also influence the stereoselectivity, favoring the formation of one stereoisomer over another.
Types of Reactions Utilizing this compound
This compound is a versatile precursor in organic synthesis, capable of undergoing various types of reactions to form complex heterocyclic structures.
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, or its derivatives, could potentially act as a dipolarophile in [3+2] cycloaddition reactions. In such a reaction, a 1,3-dipole would react with the double bond of a derivative of this compound to form a five-membered heterocyclic ring. The regioselectivity of these reactions is often a key consideration and can be influenced by both steric and electronic factors.
The electron-deficient nature of the carbon atom in the nitrile groups of this compound makes it susceptible to nucleophilic attack. Nucleophilic addition to the nitrile group is a common reaction for this class of compounds. This reaction typically involves the attack of a nucleophile on the carbon of the C≡N triple bond, leading to the formation of an imine intermediate after protonation, which can then be hydrolyzed to a ketone.
Electrophilic Substitution Reactions on Pyridyl Moiety
The pyridyl moiety of this compound exhibits a significantly reduced reactivity towards electrophilic aromatic substitution compared to benzene. This reluctance is attributed to two primary electronic factors inherent to the pyridine (B92270) ring. Firstly, the nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I effect) that decreases the electron density of the entire ring, thereby deactivating it towards attack by electrophiles. Secondly, in the acidic conditions often required for electrophilic substitution, the lone pair of electrons on the nitrogen atom is protonated, forming a positively charged pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring, making it extremely resistant to electrophilic attack.
The malononitrile group (-CH(CN)2) attached at the 3-position further exacerbates this deactivation. As a potent electron-withdrawing group, it significantly lowers the electron density on the pyridine ring, rendering electrophilic substitution even more challenging.
Should a reaction be forced under harsh conditions (e.g., high temperatures), the substitution pattern is dictated by the stability of the cationic intermediate (the sigma complex or arenium ion). Attack at the 2- (ortho) or 4- (para) positions results in a resonance structure where the positive charge resides directly on the electronegative nitrogen atom, which is a highly unfavorable and destabilizing arrangement. In contrast, electrophilic attack at the 3- (meta) position ensures that the positive charge is distributed only among the carbon atoms of the ring, avoiding the destabilization of placing it on the nitrogen. youtube.com Consequently, electrophilic substitution on the this compound ring, if it occurs at all, would be directed to the C-5 position, which is meta to both the nitrogen atom and the existing malononitrile substituent. Standard electrophilic substitution reactions like Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings.
| Reaction | Reagent/Catalyst | Typical Conditions | Expected Reactivity with this compound | Predicted Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Very Harsh (e.g., ~300 °C for pyridine) | Extremely low to negligible | C-5 |
| Halogenation | Br₂ / FeBr₃ | Harsh | Extremely low | C-5 |
| Sulfonation | SO₃ / H₂SO₄ (oleum) | Very Harsh | Extremely low | C-5 |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ | Standard | No reaction | N/A |
Cascade and Domino Reactions in the Presence of this compound
While the pyridyl moiety of this compound is relatively inert, the malononitrile portion is a highly versatile and reactive component, making the compound an excellent substrate for cascade and domino reactions. These reactions, defined as processes involving two or more bond-forming transformations under the same conditions where subsequent steps occur at functionalities generated in the initial step, leverage the reactivity of the active methylene group of the malononitrile.
The acidic protons of the -CH(CN)₂ group are readily abstracted by a base to form a stabilized carbanion. This nucleophile can initiate a cascade sequence, most commonly through one of two pathways:
Knoevenagel Condensation: The reaction of this compound with an aldehyde or ketone, typically under basic catalysis, yields a pyridyl-substituted vinylidene cyanide. This highly electrophilic intermediate can then undergo a subsequent intramolecular or intermolecular reaction, such as a Michael addition or a cycloaddition, to build complex heterocyclic structures in a single pot.
Michael Addition: The carbanion derived from this compound can act as a Michael donor, adding to an α,β-unsaturated carbonyl or nitrile compound. The resulting adduct can then undergo further intramolecular cyclization or condensation, leading to diverse molecular architectures.
A well-documented example of this type of reactivity is the three-component reaction between an aromatic aldehyde, malononitrile, and an amine to generate various substituted pyridine derivatives. jlu.edu.cn In a similar vein, this compound can react with aldehydes and other nucleophiles in multicomponent reactions to form complex, highly substituted heterocyclic systems. For instance, a hypothetical domino reaction could involve the initial Knoevenagel condensation of this compound with an aromatic aldehyde, followed by a Michael addition of a thiol, and subsequent intramolecular cyclization to yield a substituted dihydropyridine.
| Initial Reaction Type | Reactants | Key Intermediate | Potential Final Product Class |
|---|---|---|---|
| Knoevenagel-Michael Cascade | This compound, Aldehyde, Thiol | Pyridyl-substituted vinylidene cyanide | Functionalized Thiazines or Dihydropyridines |
| Knoevenagel-Hetero-Diels-Alder | This compound, Aldehyde, Enol ether | Pyridyl-substituted 1-oxa-1,3-butadiene | Substituted Dihydropyrans |
| Michael-Addition-Cyclization | This compound, Chalcone | Michael adduct | Highly substituted cyclohexanones or pyridones |
Derivatization and Functionalization Strategies
This compound possesses three primary sites for chemical modification, allowing for a wide range of derivatization and functionalization strategies: the active methylene group, the two nitrile functionalities, and the pyridine ring nitrogen.
Active Methylene Group: The C-H bond of the malononitrile moiety is acidic and serves as a key handle for derivatization.
Alkylation/Acylation: Deprotonation with a suitable base (e.g., sodium ethoxide) generates a nucleophilic carbanion that can be readily alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Condensation Reactions: As discussed previously, this site is central to Knoevenagel condensations with various carbonyl compounds. scispace.comresearchgate.net
Nitrile Groups: The cyano groups are versatile functionalities that can be transformed into a variety of other chemical entities. researchgate.net
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile groups first to amides and then to carboxylic acids, yielding 3-pyridylmalonamic acid or 3-pyridylmalonic acid derivatives.
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitriles to primary amines, affording 2-(3-pyridyl)propane-1,3-diamine.
Cycloaddition: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions. For example, reaction with sodium azide (B81097) can produce tetrazole rings, while reaction with nitrile imines can yield triazoles. nih.govmdpi.com
Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile.
N-Alkylation: Reaction with alkyl halides leads to the formation of quaternary pyridinium salts. These salts can have altered solubility and electronic properties.
N-Oxidation: Treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can form the corresponding pyridine-N-oxide. This functionalization alters the electronic character of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.
| Reactive Site | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Active Methylene | Alkylation | Base, R-X | Substituted malononitrile |
| Active Methylene | Knoevenagel Condensation | Base, R₂C=O | Vinylidene cyanide |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxamide, Carboxylic acid |
| Nitrile | Reduction | H₂/Catalyst or LiAlH₄ | Amine |
| Nitrile | [3+2] Cycloaddition | NaN₃ | Tetrazole |
| Pyridine Nitrogen | N-Alkylation | R-X | Quaternary Pyridinium Salt |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide |
Role As a Chemical Building Block and Synthetic Intermediate
3-Pyridylmalononitrile in the Synthesis of Heterocyclic Compounds
The application of this compound in the synthesis of heterocyclic compounds is a cornerstone of its chemical utility. The electron-withdrawing nature of the two nitrile groups activates the methylene (B1212753) bridge, making it a potent nucleophile and a versatile precursor for the construction of various ring systems.
This compound serves as a key starting material in the synthesis of a variety of novel pyridine (B92270) derivatives and fused ring systems. Its reaction with different electrophiles and subsequent cyclization reactions pave the way for the creation of complex heterocyclic scaffolds. For instance, it is utilized in one-pot, three-component tandem reactions to produce highly functionalized N-alkylated pyridines. nih.gov These reactions, often carried out under microwave irradiation, proceed through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization, ultimately leading to aromatization. nih.gov
One notable application involves the synthesis of 6-Amino-1-benzyl-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, a complex pyridine derivative, which has been successfully synthesized and characterized. nih.gov The versatility of this compound extends to the formation of fused heterocyclic systems, which are integral components in many biologically active molecules and functional materials. ias.ac.inacdlabs.combohrium.com The strategic fusion of a pyridine ring with other heterocyclic moieties can lead to compounds with enhanced stability and unique electronic properties. ias.ac.in Methodologies for creating such fused systems often involve the regioselective functionalization of pyridine-2,3-dicarboximides to generate pyrido[2′,3′ : 3,4]-pyrrolo fused systems. rsc.org
The following table summarizes a selection of novel pyridine derivatives synthesized using this compound as a key building block:
| Reactants | Reaction Conditions | Product | Significance |
| This compound, Aldehydes, N-Alkyl-2-cyanoacetamides | Microwave irradiation, K2CO3, EtOH | Highly functionalized N-alkylated pyridines | Privileged medicinal scaffolds nih.gov |
| This compound, 3,4-dimethoxyacetophenone, Ammonium acetate, Various aldehydes | DABCO, EtOH | 3-cyano-2(1H)-pyridinones and 2-imino analogues | Synthesis of functionalized cyano pyridines researchgate.net |
| Pyridine-2,3-dicarboximides | Regioselective reduction or Grignard addition, Acid-catalysed cyclodehydration | Pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems | Access to novel fused ring systems rsc.org |
The reactivity of this compound provides a gateway to a wide range of polyfunctionalized molecules. The presence of the dinitrile functionality allows for a variety of chemical modifications, leading to the introduction of diverse functional groups and the construction of complex molecular frameworks. These polyfunctionalized derivatives are of significant interest in medicinal chemistry and materials science due to their potential for tailored properties and biological activities.
For example, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which can be synthesized from precursors derived from malononitrile (B47326), are considered privileged structures due to their broad biological activities, including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties. nih.gov The synthesis of these and other polyfunctionalized pyridines often involves multicomponent reactions that efficiently assemble complex molecules from simple starting materials. researchgate.net
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for MCRs, contributing significantly to the generation of structural diversity. Its ability to react with various aldehydes and other nucleophiles in a one-pot fashion leads to the formation of a wide array of heterocyclic compounds. researchgate.netmdpi.com
The use of malononitrile and its derivatives in MCRs is a well-established strategy for the synthesis of pharmaceutically important pyridines. researchgate.net These reactions are often catalyzed and can be performed under environmentally benign conditions, such as using microwave irradiation or in the absence of a solvent. nih.govnih.gov The products of these MCRs are typically highly functionalized and possess a high degree of molecular complexity, making them ideal candidates for drug discovery and development programs. nih.gov
The following table provides examples of multicomponent reactions involving malononitrile (as a representative of the reactivity of this compound) to generate diverse heterocyclic structures:
| Reactants | Catalyst/Conditions | Product Class | Reference |
| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K2CO3, Microwave | Highly functionalized N-alkylated pyridines | nih.gov |
| 3,4-dimethoxyacetophenone, Malononitrile, Ammonium acetate, Aldehydes | DABCO, Ethanol | 3-cyano-2(1H)-pyridinones | researchgate.net |
| β-keto ester, Arylaldehyde, Malononitrile, Alcohol | Montmorillonite K-10 | Functionalized cyano pyridines | researchgate.net |
| Carbonyl compounds, Malononitrile, Acetonitrile | Indium triflate | Polysubstituted 4-amino-2,3-dihydropyridines | researchgate.net |
Integration into General Organic Synthesis Methodologies
Beyond its specific application in the synthesis of pyridines, this compound is being increasingly integrated into broader organic synthesis methodologies, highlighting its versatility as a chemical building block.
The concept of modular assembly, where complex molecules are constructed from a set of well-defined building blocks, is a powerful strategy in modern molecular design. This compound, with its distinct reactive sites, fits well into this paradigm. It can be considered a modular component that introduces a pyridylnitrile moiety into a larger molecular framework. This approach allows for the systematic variation of molecular structure and the fine-tuning of chemical and physical properties.
Recent advancements in molecular design leverage language models and modular co-design for the de novo generation of 3D molecules, showcasing the importance of having a diverse toolkit of molecular building blocks. digitellinc.comarxiv.orgresearchgate.netarxiv.orgopenreview.net The development of new sets of molecular building blocks that can be easily snapped together to form complex 3D structures is a testament to the power of modular synthesis. illinois.edu While not explicitly detailed for this compound in the provided context, its chemical nature makes it a prime candidate for inclusion in such modular approaches, particularly for the synthesis of novel porphyrin-based polymeric architectures and other complex assemblies. researchgate.net
The unique reactivity of this compound continues to inspire the development of novel synthetic routes and chemical transformations. researchgate.net The quest for more efficient, economical, and environmentally friendly synthetic methods is a driving force in chemical research. mdpi.com This includes the development of new synthetic methodologies for drug-like molecules and the exploration of transition metal-free synthetic strategies. mdpi.comresearchgate.net
The integration of this compound into these new synthetic frameworks can lead to the discovery of previously inaccessible molecular scaffolds and the streamlining of synthetic pathways to valuable compounds. The development of novel synthetic approaches, such as those based on SNH methodology, further expands the toolkit available to organic chemists for the construction of complex nitrogen-containing heterocycles. researchgate.net
Precursor in the Synthesis of Biologically Relevant Molecules
This compound serves as a versatile precursor in the synthesis of a diverse array of biologically relevant molecules. Its unique chemical structure, featuring a pyridine ring and a malononitrile group, provides multiple reactive sites for the construction of complex heterocyclic systems. This adaptability has been exploited by medicinal chemists to develop novel compounds with a wide range of therapeutic potential.
Contribution to Pharmaceutically Significant Scaffolds
The intrinsic reactivity of this compound makes it a valuable building block for the assembly of various pharmaceutically significant scaffolds. These core structures form the foundation for numerous drug discovery programs, targeting a spectrum of diseases from cancer to infectious agents.
One notable application is in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles . These scaffolds are recognized for their potential as anticancer agents and phosphodiesterase 3 (PDE3) inhibitors nih.gov. For instance, derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated for their ability to inhibit tumor cell growth. The 2-imino isosteres of these compounds, in particular, have demonstrated greater activity than their 2-pyridone counterparts, suggesting the importance of the imino proton in binding to the target receptor nih.gov.
Another critical scaffold derived from this compound is the pyridin-3-yl pyrimidine (B1678525) core. This structure is central to the development of potent inhibitors of the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia nih.gov. The synthesis of these molecules leverages the reactivity of the pyridine and malononitrile functionalities to construct the pyrimidine ring system.
Furthermore, this compound is instrumental in the creation of pyrido[2,3-d]pyrimidine derivatives. This scaffold is a cornerstone in the design of inhibitors for the epidermal growth factor receptor (EGFR), particularly mutants like L858R/T790M that are associated with non-small cell lung cancer nih.gov. The synthetic routes to these compounds often involve the condensation of this compound with other reagents to form the fused heterocyclic system.
The versatility of this compound also extends to the synthesis of pyridine derivatives with antimalarial properties . Two series of such derivatives were synthesized and showed significant in vivo activity against Plasmodium berghei nih.gov. Molecular docking studies suggest that these compounds may exert their effect by interacting with the active site of the dihydrofolate reductase enzyme nih.gov.
Finally, the pyrimidine-5-carbonitrile scaffold, accessible from this compound, has been identified as a promising pharmacophore for the development of phosphoinositide-3-kinase (PI3K) inhibitors frontiersin.org. PI3K is a crucial enzyme in cell signaling pathways that is often overexpressed in tumors, making it an attractive target for cancer therapy frontiersin.org.
Chemical Design of Functional Derivatives for Biological Evaluation
The chemical design of functional derivatives of this compound is a key strategy in optimizing their biological activity. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR) and enhance properties such as potency, selectivity, and pharmacokinetic profiles.
In the context of anticancer agents, the SAR of 2-imino-1,2-dihydropyridine derivatives revealed that bulky ortho substituents on the aryl rings contribute to increased growth inhibitory activity. For example, compounds with these features exhibited IC50 values in the low micromolar range against the HT-29 human colon adenocarcinoma tumor cell line nih.gov.
For the pyridin-3-yl pyrimidine-based Bcr-Abl inhibitors, the presence of halogen substituents on an aniline (B41778) moiety was found to be important for their biological activity nih.gov. This highlights the role of specific functional groups in modulating the interaction with the target protein.
In the development of PI3K inhibitors based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, a series of derivatives were synthesized to explore the SAR. Compound 17p from this series demonstrated potent inhibitory activity against PI3Kα and PI3Kδ, with IC50 values of 31.8 ± 4.1 nM and 15.4 ± 1.9 nM, respectively. This compound also showed significant antiproliferative activity against several cancer cell lines and possessed favorable pharmacokinetic properties, making it a promising lead for further development frontiersin.org.
The design of antimalarial pyridine derivatives also benefited from SAR studies. Compounds 2a , 2g , and 2h showed high levels of parasite multiplication inhibition (90%, 91%, and 80%, respectively) at a dose of 50 µmol/kg. Notably, compound 2g displayed a potent in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum with an IC50 of 0.0402 µM nih.gov.
The following interactive data tables summarize the biological activities of selected derivatives synthesized from this compound.
Table 1: Anticancer Activity of 2-Imino-1,2-dihydropyridine Derivatives nih.gov
| Compound | IC50 (µM) against HT-29 Cells |
| Ii | 3 |
| If | 4.17 |
| Ij | 12 |
Table 2: PI3K Inhibitory Activity of Compound 17p frontiersin.org
| Target | IC50 (nM) |
| PI3Kα | 31.8 ± 4.1 |
| PI3Kδ | 15.4 ± 1.9 |
Table 3: Antimalarial Activity of Pyridine Derivatives nih.gov
| Compound | In vivo Inhibition of P. berghei (%) at 50 µmol/kg | In vitro IC50 (µM) against P. falciparum RKL9 |
| 2a | 90 | - |
| 2g | 91 | 0.0402 |
| 2h | 80 | - |
Computational and Theoretical Investigations of 3 Pyridylmalononitrile
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. tulane.edu These calculations provide fundamental insights into molecular behavior. For pyridine (B92270) derivatives, semi-empirical SCF molecular orbital methods and more advanced techniques are employed to study their properties. tulane.edu
The electronic structure of a molecule dictates its physical and chemical properties. Key aspects of this structure are the frontier molecular orbitals (FMOs) and the distribution of electronic charge.
Frontier Molecular Orbitals (FMOs): According to FMO theory, the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilic character, while the LUMO is the orbital through which it accepts electrons, defining its electrophilic character. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity and lower stability. taylorandfrancis.commdpi.com For instance, a study on p-N,N-dimethylaminobenzylidenemalononitrile (DBM), a related malononitrile (B47326) derivative, showed a HOMO-LUMO gap of 3.46 eV, which decreased upon UV irradiation, indicating an increase in reactivity. nih.gov
Charge Distribution: The distribution of electrons within a molecule is not uniform. Molecular Electrostatic Potential (MEP) maps are calculated to visualize charge distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This analysis is crucial for understanding intermolecular interactions and predicting reactive sites.
Below is a table of global reactivity descriptors that are typically calculated using quantum chemical methods to predict the reactivity of a molecule like 3-Pyridylmalononitrile.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Indicates the ability to donate electrons (nucleophilicity). taylorandfrancis.com |
| LUMO Energy (ELUMO) | - | Indicates the ability to accept electrons (electrophilicity). taylorandfrancis.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | Determines chemical reactivity and stability; smaller gap means higher reactivity. taylorandfrancis.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. mdpi.com |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. sapub.org |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. rsc.org |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the global electrophilic nature of a molecule. mdpi.com |
| Nucleophilicity Index (N) | EHOMO(Nucleophile) - EHOMO(TCE) | A measure of nucleophilic character, often calculated relative to a reference molecule like tetracyanoethylene (TCE). mdpi.com |
The prediction of chemical reactivity and selectivity is a major application of computational chemistry. nih.gov By analyzing the electronic properties derived from quantum chemical calculations, one can forecast how a molecule will behave in a chemical reaction.
Global reactivity descriptors, such as the HOMO-LUMO energy gap, hardness, and the electrophilicity index, provide a general measure of a molecule's reactivity. rsc.org For instance, a molecule with a small HOMO-LUMO gap is predicted to be more reactive. mdpi.com
Local reactivity descriptors, such as Fukui functions (Pk+ and Pk-), are used to determine the most reactive sites within a molecule. mdpi.com The electrophilic Parr function (Pk+) identifies the atoms most susceptible to a nucleophilic attack, while the nucleophilic Parr function (Pk-) identifies the atoms most likely to engage in an electrophilic attack. mdpi.com This allows for the prediction of regioselectivity in reactions involving multifunctional molecules like this compound.
Molecular Modeling and Simulations
Molecular modeling and simulation are broad computational techniques used to represent and study the behavior of molecules. nih.govnih.gov These methods range from highly accurate quantum mechanical calculations to more approximate classical mechanics (force field) methods. rsc.org While quantum methods are essential for describing electronic structure and reaction pathways, classical simulations are valuable for studying the dynamic behavior of larger systems over longer timescales. aps.org For a molecule like this compound, molecular dynamics simulations could be used to explore its conformational landscape, study its interactions with solvents, or model its behavior in a larger biological or material system. researchgate.net
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a highly versatile and widely used quantum mechanical method for investigating the electronic structure of matter. mdpi.commdpi.com It has become a standard tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov
In the study of molecules like this compound, DFT is frequently applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Electronic Properties: Compute the frontier molecular orbital energies (HOMO and LUMO), charge distributions, and dipole moments. nih.gov
Predict Spectroscopic Properties: Calculate vibrational frequencies (for comparison with IR and Raman spectra) and electronic transitions (for comparison with UV-Vis spectra).
Determine Reactivity Descriptors: Calculate the global and local reactivity indices discussed previously to understand and predict chemical behavior. rsc.org
Commonly used DFT functionals for organic molecules include B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results for geometry and electronic properties. nih.gov
Spectroscopic Characterization in Mechanistic and Structural Elucidation of 3 Pyridylmalononitrile Reactions
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool that provides detailed information about the molecular structure of a compound. It is extensively used for the characterization of reaction products and for real-time monitoring of reaction kinetics.
Product Characterization:
The structure of 2-(pyridin-3-ylmethylene)malononitrile can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum exhibits characteristic signals for the protons of the pyridine (B92270) ring and the vinylic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile groups and the aromatic pyridine ring.
A representative ¹H NMR spectrum of 2-(pyridin-3-ylmethylene)malononitrile in CDCl₃ would show distinct peaks corresponding to the different protons in the molecule. For instance, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the dicyanomethylene group. The vinylic proton signal is also a key diagnostic peak.
Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms of the nitrile groups, the pyridine ring, and the ethylenic bond will each have characteristic chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(pyridin-3-ylmethylene)malononitrile in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-2 | ~8.80 | - |
| Pyridine H-4 | ~7.87 | - |
| Pyridine H-5 | ~7.33 | - |
| Pyridine H-6 | ~8.59 | - |
| Vinylic CH | - | ~77.9 |
| Pyridine C-2 | - | ~152.3 |
| Pyridine C-3 | - | ~120.0 |
| Pyridine C-4 | - | ~139.0 |
| Pyridine C-5 | - | ~123.3 |
| Pyridine C-6 | - | ~149.1 |
| C=C (exocyclic) | - | ~159.9 |
| CN | - | ~113.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Reaction Monitoring:
NMR spectroscopy is an ideal technique for monitoring the progress of the Knoevenagel condensation reaction to form 2-(pyridin-3-ylmethylene)malononitrile. By acquiring a series of ¹H NMR spectra at regular time intervals, the disappearance of the reactant signals (e.g., the aldehydic proton of 3-pyridinecarboxaldehyde (B140518) around δ 9.0-10.0 ppm) and the appearance of the product signals can be tracked. This allows for the determination of reaction kinetics, including the rate of reaction and the identification of any reaction intermediates that may accumulate.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of 3-pyridylmalononitrile and its reactions, IR spectroscopy is particularly useful for confirming the presence of key functional groups in the product and monitoring their transformation during the reaction.
The IR spectrum of 2-(pyridin-3-ylmethylene)malononitrile would display characteristic absorption bands that confirm its structure. The most prominent of these is the sharp and intense stretching vibration of the nitrile (C≡N) groups, which typically appears in the region of 2220-2230 cm⁻¹ mdpi.com. The presence of the pyridine ring can be confirmed by C=C and C=N stretching vibrations in the aromatic region (approximately 1400-1600 cm⁻¹). The C=C double bond of the ylidene group will also show a characteristic stretching absorption.
Table 2: Characteristic Infrared Absorption Frequencies for 2-(pyridin-3-ylmethylene)malononitrile
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2230 | Strong, Sharp |
| C=C (Aromatic) | 1400 - 1600 | Medium to Strong |
| C=N (Aromatic) | 1400 - 1600 | Medium to Strong |
| C=C (Alkenyl) | ~1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Vinylic) | 3020 - 3080 | Medium to Weak |
During the synthesis of 2-(pyridin-3-ylmethylene)malononitrile, in-situ IR spectroscopy can be employed to monitor the reaction. This would involve observing the decrease in the intensity of the C=O stretching band of the starting material, 3-pyridinecarboxaldehyde (typically around 1700 cm⁻¹), and the concurrent increase in the intensity of the C≡N and C=C bands of the product.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-(pyridin-3-ylmethylene)malononitrile, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural stability.
The mass spectrum of 2-(pyridin-3-ylmethylene)malononitrile would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, which in turn allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can undergo fragmentation through various pathways, leading to the formation of characteristic fragment ions. Common fragmentation patterns for this type of compound might include the loss of a hydrogen cyanide (HCN) molecule, cleavage of the pyridine ring, or fragmentation of the dicyanomethylene group.
Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(pyridin-3-ylmethylene)malononitrile
| m/z Value | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen radical |
| [M-CN]⁺ | Loss of a cyanide radical |
| [M-HCN]⁺ | Loss of a hydrogen cyanide molecule |
| Pyridyl cation | Fragmentation of the C=C bond |
The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the atoms.
Advanced Spectroscopic Techniques in the Investigation of Reaction Dynamics
Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the reaction dynamics of the formation of 2-(pyridin-3-ylmethylene)malononitrile. These techniques are particularly useful for studying reaction mechanisms, identifying transient intermediates, and understanding the factors that control the reaction rate and selectivity.
In-situ and Operando Spectroscopy: Techniques such as in-situ NMR and in-situ FTIR allow for the continuous monitoring of a reaction as it occurs in the reaction vessel. This provides real-time data on the concentrations of reactants, intermediates, and products, offering a detailed picture of the reaction progress.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons in the molecule, providing irrefutable proof of the structure of intermediates and the final product.
Time-Resolved Spectroscopy: For very fast reactions, time-resolved spectroscopic techniques, such as pump-probe spectroscopy, can be employed to study the reaction dynamics on very short timescales (femtoseconds to milliseconds). While less common for routine reaction monitoring, these techniques are powerful tools for fundamental mechanistic studies.
The application of these advanced spectroscopic methods to the study of the Knoevenagel condensation to form 2-(pyridin-3-ylmethylene)malononitrile could reveal detailed mechanistic information, such as the role of the catalyst, the nature of the transition state, and the influence of solvent effects on the reaction pathway.
Despite a comprehensive search of available scientific literature, no specific information was found regarding the coordination chemistry of the compound "this compound." Consequently, it is not possible to provide a detailed article that adheres to the requested outline.
General information on the coordination chemistry of related pyridine-containing ligands is available. This body of research indicates that pyridyl groups are common components of ligands in coordination chemistry and can exhibit a variety of coordination modes. Metal complexes of such ligands have been investigated for diverse applications, including catalysis. For instance, the introduction of a pyridine moiety into a ligand's structure is known to influence the thermodynamic and kinetic properties of the resulting metal complexes.
Furthermore, studies on other pyridyl-substituted ligands, such as pyridyl-substituted dithiocarbamates and 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, reveal a rich and varied coordination chemistry. The pyridyl nitrogen atom can participate in coordination, leading to the formation of various supramolecular structures. However, this general knowledge on related compounds does not provide the specific details required to construct an article on this compound as outlined.
Q & A
Q. What are the established synthetic routes for 3-Pyridylmalononitrile, and how can its purity be validated?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions under controlled conditions. For example, analogous nitrile syntheses use ethanol as a solvent with piperidine as a catalyst at 0–5°C for 2 hours to minimize side reactions . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Physical properties (e.g., boiling point, density) should align with literature values, as seen in similar nitriles like 3-Pyridineacetonitrile (bp: 101–109°C, d: 1.108) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation and avoid inhalation of vapors. Waste must be segregated and disposed via certified hazardous waste services, as emphasized in protocols for structurally related nitriles . Emergency procedures include rinsing exposed areas with water and consulting a physician immediately .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to monitor dissolution. Stability studies should assess degradation under heat (e.g., 40–80°C), light, and acidic/basic conditions via NMR or IR spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?
- Methodological Answer : Employ design of experiments (DoE) to test variables like temperature, catalyst loading (e.g., piperidine concentration), and reaction time. For example, reducing temperature to 0°C in analogous syntheses minimized byproduct formation . Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions.
Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous peaks) and compare with computational predictions (DFT calculations for expected chemical shifts). For unresolved discrepancies, consider isotopic labeling or independent synthesis of proposed structures, as suggested in qualitative research frameworks for data triangulation .
Q. How can mechanistic studies clarify the role of this compound in catalytic or multicomponent reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) or trapping experiments to identify intermediates. For example, in situ FTIR or Raman spectroscopy can monitor reaction progress, while X-ray crystallography may reveal coordination complexes. Reference analogous studies on nitrile reactivity in cycloaddition or alkylation reactions .
Q. What computational tools predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvation effects, while QSAR models correlate structural features with observed reactivity in related pyridine derivatives .
Tables for Key Data
| Property | Method/Reference | Typical Values for Analogous Nitriles |
|---|---|---|
| Boiling Point | Distillation | 101–109°C (3-Pyridineacetonitrile) |
| Density | Pycnometry | 1.108 g/cm³ |
| Optimal Reaction Temperature | Controlled Synthesis | 0–5°C |
| Stability in Acidic Conditions | NMR Monitoring | Degradation >12 hours at pH <3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
